molecular formula C13H14F3NO2 B1445046 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid CAS No. 1059536-47-8

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid

Cat. No.: B1445046
CAS No.: 1059536-47-8
M. Wt: 273.25 g/mol
InChI Key: UPJFFWPEGVHDKQ-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid (CAS 1059536-47-8) is a high-value piperidine carboxylic acid derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a carboxylic acid group and an aromatic ring bearing a trifluoromethyl (CF3) group, a moiety prevalent in numerous FDA-approved pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Its primary research application is as a critical synthetic intermediate for constructing novel Retinol-Binding Protein 4 (RBP4) antagonists . In this context, it acts as a core scaffold, where the carboxylic acid group allows for functionalization into various amides, and the trifluoromethyl-phenyl "head group" is essential for target engagement . RBP4 antagonists are a promising therapeutic class being investigated for treating metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD), and retinal diseases like Stargardt disease, by modulating vitamin A (retinol) transport pathways . The molecular formula is C13H14F3NO2, with a molecular weight of 273.25 g/mol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-4-11(10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFFWPEGVHDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Direct Trifluoromethylation of Piperidine-4-carboxylic Acid

A patent (CN102603611B) describes a practical and scalable method for the preparation of trifluoromethyl piperidine carboxylic acids, including 1-(2-trifluoromethyl-phenyl)-piperidine-4-carboxylic acid derivatives, through the reaction of piperidine-4-carboxylic acid with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) and suitable solvents such as trichloromethane or methylene dichloride.

Key reaction conditions and procedure:

  • Reagents: Piperidine-4-carboxylic acid (or its derivatives), sulfur tetrafluoride, anhydrous hydrofluoric acid
  • Solvents: Trichloromethane or methylene dichloride
  • Temperature: 65–85 °C
  • Reaction time: 3–4 hours
  • Apparatus: Stainless steel autoclave (316L material)
  • Post-reaction treatment: Neutralization with sodium hydroxide to pH 10, followed by organic solvent extraction and distillation to isolate the product

Representative data from the patent:

Embodiment Piperidine Acid (g) Solvent (g) HF (g) SF4 (g) Temp (°C) Time (h) Product Yield (g) Product Purity (%) Yield (%) Based on Starting Acid
1 100 150 trichloromethane 50 270 85 3 100 95 80.1
2 150 200 methylene dichloride 100 380 85 3 121 97.8 66.5
6 100 100 trichloromethane 50 270 65 3 66 98.9 54.5
10 100 100 methylene dichloride 90 170 85 3 72 96.7 58.7

This method is effective for introducing the trifluoromethyl group at the 2-position of the phenyl ring attached to the piperidine nitrogen, yielding high purity products with moderate to good yields (40–80%) depending on reaction conditions and scale.

Synthesis via Cyclization and Functional Group Transformations from Cyclic Precursors

A 2017 study published in Molecules elaborates on the synthesis of substituted α-trifluoromethyl piperidine derivatives, which are structurally related to this compound. The approaches include:

  • Starting from pipecolic acid (piperidine-4-carboxylic acid) or its lactam derivatives
  • Introduction of trifluoromethyl groups via electrophilic trifluoromethylation using reagents such as trifluoromethyl bromide (CF3Br) or trifluoroacetate esters
  • Use of intermediates like enamines and imines for further functionalization
  • Reduction of pyridinic or lactam precursors to piperidine derivatives

Highlights of the method:

  • Formation of enamines from δ-lactams followed by trifluoromethylation with CF3Br in the presence of trichloroborane and a base (e.g., HEPT), yielding trifluoromethylated enamines which can be reduced to the target piperidine derivatives.
  • Synthesis of imines from fluorinated acyl lactams followed by reduction or Ugi-type multicomponent reactions to introduce various substituents, including the trifluoromethyl group.
  • Functionalization of the piperidine ring with carboxylic acid groups achieved via hydrolysis or oxidation steps after ring construction.

This method allows for diverse modifications and high regioselectivity in the trifluoromethyl group placement, although it involves multiple synthetic steps and careful control of reaction intermediates.

Comparative Analysis of Preparation Methods

Parameter Direct Trifluoromethylation (Patent) Cyclization & Functionalization (Molecules 2017)
Starting Material Piperidine-4-carboxylic acid or derivatives δ-Lactams, pipecolic acid, pyridinones
Trifluoromethyl Source Sulfur tetrafluoride (SF4) CF3Br, ethyl trifluoroacetate
Reaction Conditions 65–85 °C, 3–4 h, HF solvent, autoclave Multi-step, includes condensation, reduction, cyclization
Yield Range 40–80% based on starting acid Variable; up to 71% for key intermediates
Purity of Product 95–99% High, depending on purification
Scalability High (industrial scale feasible) Moderate (more suited for lab-scale synthesis)
Complexity Moderate (single-step trifluoromethylation) High (multi-step synthesis with intermediates)

Summary Table of Key Preparation Parameters

Step/Parameter Direct Trifluoromethylation Method Cyclization & Functionalization Method
Starting Material Piperidine-4-carboxylic acid δ-Lactams, pipecolic acid, pyridinones
Trifluoromethylating Agent Sulfur tetrafluoride (SF4) CF3Br, ethyl trifluoroacetate
Solvent Trichloromethane, methylene dichloride Various organic solvents
Catalysts/Additives Anhydrous hydrofluoric acid Trichloroborane, BF3·OEt2, NaBH(OAc)3
Reaction Temperature 65–85 °C Room temperature to reflux
Reaction Time 3–4 hours Multi-step over several hours to days
Yield (%) 40.9–80.1% (varies by embodiment) Up to 71% for key intermediates
Purity (%) 95–99% High purity achievable
Scale Industrial scale feasible Laboratory scale

Chemical Reactions Analysis

Types of Reactions

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethylated alcohols, amines, and substituted phenylpiperidines .

Scientific Research Applications

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid is a compound of growing interest in the field of medicinal chemistry and organic synthesis. This article will explore its applications, particularly in drug discovery, organic synthesis, and its potential therapeutic roles, supported by data tables and case studies.

Drug Discovery

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential as:

  • Antidepressants : Compounds derived from this piperidine structure have shown promising results in preclinical studies targeting serotonin receptors.
  • Antipsychotics : The unique trifluoromethyl substitution may enhance receptor binding affinity, making it a candidate for developing new antipsychotic medications.

Organic Synthesis

This compound is employed in organic synthesis for:

  • Parallel Synthesis Programs : This compound can be utilized in combinatorial chemistry to generate libraries of related compounds rapidly.
  • Functionalization Reactions : The presence of the carboxylic acid group allows for further derivatization, facilitating the introduction of diverse functional groups.

Data Tables

ApplicationDescriptionReferences
AntidepressantTargeting serotonin receptors
AntipsychoticEnhancing receptor binding affinity
Anti-inflammatoryInvestigated for potential anti-inflammatory effects

Case Study 1: Synthesis of Antidepressant Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their efficacy as serotonin reuptake inhibitors. The results indicated that certain modifications significantly increased binding affinity and selectivity towards serotonin transporters.

Case Study 2: Development of Antipsychotic Agents

Another research article detailed the development of novel antipsychotic agents based on this compound. The study demonstrated that specific structural modifications led to compounds with improved pharmacokinetic profiles and reduced side effects compared to existing therapies.

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 1-(4-Trifluoromethyl-phenyl)-piperidine-4-carboxylic Acid

Key Differences :

  • Substituent Position : The trifluoromethyl group is at the para position (4-position) of the phenyl ring, compared to the ortho (2-position) in the target compound.
  • Electronic Effects : The para-substituted isomer (CAS 607354-69-8) exhibits reduced steric hindrance but similar electron-withdrawing effects.
  • Biological Implications : Para-substitution may improve binding to planar active sites, whereas ortho-substitution could enhance steric interactions with bulky targets .

Data Table :

Property 1-(2-Trifluoromethyl-phenyl) 1-(4-Trifluoromethyl-phenyl)
CAS Number Not explicitly provided 607354-69-8
Molecular Weight ~273.2 g/mol (estimated) 273.2 g/mol
Substituent Position Ortho Para
LogP (Estimated) ~2.5 ~2.3

Nitro-Substituted Analogs: 1-(2-Nitro-4-(trifluoromethyl)phenyl)-piperidine-4-carboxylic Acid

Key Differences :

  • Additional Nitro Group: The compound (CAS 325702-10-1) features a nitro (-NO₂) group at the 2-position alongside the trifluoromethyl group at the 4-position.
  • Reactivity : Nitro groups may participate in redox reactions or serve as hydrogen bond acceptors, influencing metabolic stability .

Data Table :

Property Target Compound Nitro-Substituted Analog
CAS Number Not explicitly provided 325702-10-1
Molecular Weight ~273.2 g/mol 337.3 g/mol
Functional Groups -CF₃, -COOH -CF₃, -NO₂, -COOH
TPSA (Estimated) ~50 Ų ~90 Ų

Heteroaromatic Variants: 1-[5-(Trifluoromethyl)-2-pyridyl]-piperidine-4-carboxylic Acid

Key Differences :

  • Aromatic Ring : Replaces phenyl with pyridine (CAS 406476-31-1), introducing a basic nitrogen atom.
  • Electronic Effects : Pyridine’s nitrogen enhances polarity and hydrogen bonding capacity (TPSA ~70 Ų).

Data Table :

Property Target Compound Pyridyl Analog
CAS Number Not explicitly provided 406476-31-1
Molecular Weight ~273.2 g/mol 274.23 g/mol
Aromatic Ring Phenyl Pyridine
LogS (Estimated) ~-2.5 ~-2.0

Sulfonyl-Containing Derivatives: 1-[(2-Fluorobenzyl)sulfonyl]-piperidine-4-carboxylic Acid

Key Differences :

  • Functional Group : Incorporates a sulfonyl (-SO₂-) group (CAS 1858250-07-3), increasing polarity and hydrogen bond acceptor capacity (TPSA ~100 Ų).

Data Table :

Property Target Compound Sulfonyl Derivative
CAS Number Not explicitly provided 1858250-07-3
Molecular Weight ~273.2 g/mol 301.33 g/mol
Key Functional Groups -CF₃, -COOH -SO₂-, -F, -COOH
GI Absorption (Predicted) High Moderate

Biological Activity

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiviral Activity : Studies suggest that similar piperidine derivatives exhibit antiviral properties, potentially through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammatory responses, possibly by modulating cytokine production.
  • Anticancer Potential : Research indicates that piperidine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Interaction : Piperidine derivatives often interact with various receptors, including neurotransmitter receptors and enzymes involved in inflammatory pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways that affect cell proliferation and survival.

1. Antiviral Studies

A study conducted on related piperidine compounds demonstrated significant antiviral activity against several viruses. For instance, compounds similar to this compound were effective against influenza and herpes simplex viruses, showcasing their potential as antiviral agents .

2. Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of piperidine derivatives revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which these compounds can mitigate inflammatory diseases .

3. Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to disrupt cell cycle progression and promote programmed cell death has been linked to its interaction with apoptotic pathways .

Case Studies

Several case studies highlight the efficacy of piperidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related compound demonstrated significant tumor reduction in patients with advanced melanoma, suggesting that the mechanism involving apoptosis was active in vivo.
  • Case Study 2 : Another study reported the successful use of a piperidine derivative in reducing symptoms associated with chronic inflammatory diseases, indicating its potential for therapeutic use in managing such conditions.

Data Tables

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Q & A

Q. What are the common synthetic routes for 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with piperidine ring formation followed by trifluoromethylphenyl substitution. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl group .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions, with yields optimized at 93–96°C using HCl/water .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, as validated by CAS RN 607354-69-8 specifications .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, comparing peaks to reference spectra (e.g., piperidine C=O at ~170 ppm, trifluoromethyl at ~110 ppm) .
  • Melting Point Analysis : Validate consistency with literature values (e.g., 287.5–293.5°C for related trifluoromethylpyridine analogs) .

Q. What pharmacological targets are associated with this compound based on existing studies?

Methodological Answer: Piperidine-trifluoromethyl derivatives are studied for:

  • Enzyme Inhibition : Potential modulation of proteases or kinases, inferred from structural analogs with sulfonyl or carboxamide groups .
  • Receptor Binding : Interactions with G-protein-coupled receptors (GPCRs) due to the piperidine scaffold’s conformational flexibility .
  • Neuropharmacology : Preclinical models suggest activity in CNS disorders, though target specificity requires validation via radioligand binding assays .

Advanced Research Questions

Q. How can conflicting data regarding the compound's activity across different assays be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Orthogonal Validation : Cross-check results using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Meta-Analysis : Compare data across studies while accounting for differences in cell lines (e.g., HEK293 vs. CHO) or animal models .

Q. What strategies optimize the compound's solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts (common for piperidine derivatives) to enhance aqueous solubility .
  • Prodrug Design : Introduce ester prodrug moieties (e.g., tert-butyl esters) that hydrolyze in vivo .
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes, guided by logP values (~0.283 for analogs) to balance hydrophilicity .

Q. How do computational models predict the compound's interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., homology models of proteases) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on trifluoromethyl-phenyl hydrophobic interactions .
  • QSAR Studies : Corrogate substituent effects (e.g., trifluoromethyl position) on activity using datasets from PubChem BioAssay .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Reactant of Route 2
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1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid

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